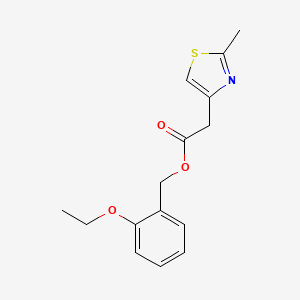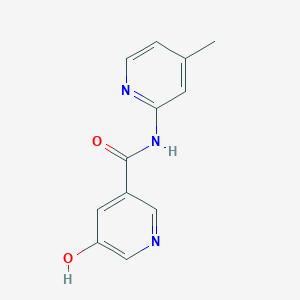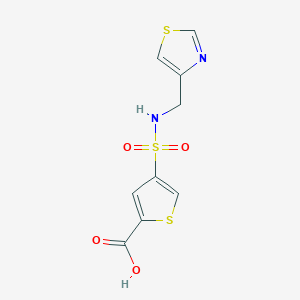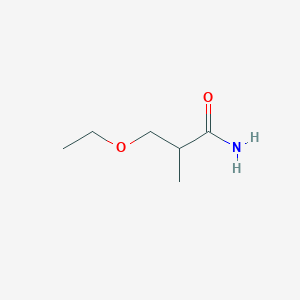
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate, also known as ETMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. ETMA is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve the disruption of cellular processes in target cells. In the case of antimicrobial and antifungal activity, this compound is believed to disrupt the cell membrane of target microorganisms, leading to cell death. In the case of anticancer activity, this compound is believed to induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
This compound has been reported to exhibit low toxicity towards human cells, which makes it a promising candidate for the development of new drugs. However, the exact biochemical and physiological effects of this compound on human cells are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate in lab experiments is its high purity and good yield, which makes it easy to handle and use in various assays. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain assays.
Direcciones Futuras
There are several future directions for the research and development of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability in water. Another potential direction is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate involves the reaction of 2-mercapto-1,3-thiazole with 2-chloroacetic acid ethyl ester in the presence of a base catalyst such as triethylamine. The resulting product is then treated with benzyl bromide in the presence of sodium hydride to obtain this compound. This method has been reported to yield high purity and good yield of this compound.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate has been reported to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. In a study conducted by Zhang et al. (2019), this compound was found to exhibit potent antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study also reported that this compound showed low toxicity towards human cells, which makes it a promising candidate for the development of new antimicrobial agents.
In another study by Wang et al. (2018), this compound was found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. The study reported that this compound inhibited the growth of C. albicans by disrupting the fungal cell membrane, which is a potential target for antifungal agents.
Furthermore, this compound has been reported to exhibit anticancer activity against various cancer cell lines. In a study by Li et al. (2017), this compound was found to inhibit the proliferation of human cervical cancer cells by inducing cell cycle arrest and apoptosis. The study also reported that this compound showed low toxicity towards normal human cells, which makes it a promising candidate for the development of new anticancer agents.
Propiedades
IUPAC Name |
(2-ethoxyphenyl)methyl 2-(2-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-18-14-7-5-4-6-12(14)9-19-15(17)8-13-10-20-11(2)16-13/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVYJMRKLWPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1COC(=O)CC2=CSC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Cyclopropylmethyl(propan-2-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7550083.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7550086.png)


![5-Bromo-2-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]pyrimidine](/img/structure/B7550099.png)





![4-Chloro-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]aniline](/img/structure/B7550132.png)

![(1beta,5beta)-2-Azabicyclo[3.2.0]hepta-6-ene-3-one](/img/structure/B7550151.png)

